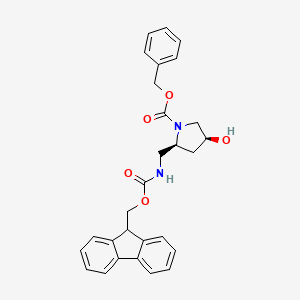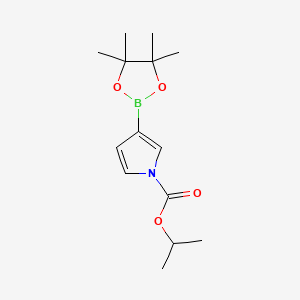
Diisobutylphthalat-d4
Übersicht
Beschreibung
Diisobutyl Phthalate-d4 (DIBP-d4) is a variant of Diisobutyl Phthalate (DIBP), which is a phthalate ester . It is manufactured by esterifying phthalic anhydride and isobutanol in the presence of sulfuric acid . DIBP is an oily, colorless liquid with a slight ester odor, denser than water, and insoluble in water . It is used as a plasticizer due to its excellent thermal and light stability .
Synthesis Analysis
DIBP-d4 is synthesized by a double nucleophilic acyl substitution reaction between phthalic anhydride and isobutanol, using various acids as a catalyst, such as sulfuric acid, sulfonated graphene, or iron (III) chloride . Water is a byproduct of this reaction .
Molecular Structure Analysis
The empirical formula of DIBP-d4 is C16D4H18O4 . The molecular weight is 282.37 . The structure of DIBP-d4 is similar to that of DIBP, but with deuterium (D) replacing some of the hydrogen atoms .
Chemical Reactions Analysis
DIBP can undergo hydrolysis, resulting in the formation of the hydrolytic monoester monoisobutyl phthalate (MIBP) . The second order hydrolysis rate constant of DIBP was found to be 0.0014 ± 0.0002 M61.s61 .
Physical And Chemical Properties Analysis
DIBP is an oily, colorless liquid with a slight ester odor . It is denser than water and insoluble in water . It has a boiling point of 320 °C and a melting point of -37 °C . The solubility of DIBP in water is 1 mg/L at 20 °C .
Wissenschaftliche Forschungsanwendungen
Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von Diisobutylphthalat-d4:
Umweltbioremediation
This compound wird in der Forschung zur Umweltbioremediation verwendet, um die Abbauwege von Phthalaten zu untersuchen. Forscher verwenden isotopenmarkierte Verbindungen wie this compound, um die Abbauprodukte zu verfolgen und die mikrobiellen Prozesse zu verstehen, die am Abbau von Phthalaten in kontaminierten Umgebungen beteiligt sind . Dies hilft bei der Entwicklung effektiver Bioremediationsstrategien zur Minderung der durch Weichmacher verursachten Umweltverschmutzung.
Analytische Chemie
In der analytischen Chemie dient this compound als interner Standard für die Quantifizierung von Phthalaten in verschiedenen Proben. Seine Isotopenmarkierung ermöglicht präzise und genaue Messungen mit Techniken wie der Gaschromatographie-Massenspektrometrie (GC-MS). Diese Anwendung ist entscheidend für die Überwachung der Phthalatkontamination in Umwelt-, biologischen und industriellen Proben .
Toxikologische Studien
This compound wird in toxikologischen Studien verwendet, um die Stoffwechselwege und die Toxikokinetik von Phthalaten in lebenden Organismen zu untersuchen. Durch die Verwendung der deuterierten Verbindung können Forscher zwischen der Ausgangssubstanz und ihren Metaboliten unterscheiden und so Einblicke in die potenziellen Gesundheitsrisiken im Zusammenhang mit der Exposition gegenüber Phthalaten gewinnen . Diese Informationen sind entscheidend für die Risikobewertung und behördliche Zwecke.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird this compound verwendet, um die Wechselwirkung von Phthalaten mit Arzneimittelverabreichungssystemen zu untersuchen. Forscher untersuchen, wie Phthalate als Hilfsstoffe die Stabilität, Freisetzung und Bioverfügbarkeit von pharmazeutischen Wirkstoffen beeinflussen. Dies hilft bei der Optimierung von Arzneimittelformulierungen und der Gewährleistung ihrer Sicherheit und Wirksamkeit .
Materialwissenschaft
This compound wird in der materialwissenschaftlichen Forschung verwendet, um die Migration und Diffusion von Weichmachern in Polymeren zu untersuchen. Durch die Einarbeitung der markierten Verbindung in Polymermatrizen können Wissenschaftler die Mechanismen der Weichmachermigration und ihre Auswirkungen auf die mechanischen und thermischen Eigenschaften von Materialien untersuchen. Dieses Wissen ist unerlässlich für die Entwicklung sichererer und haltbarerer Kunststoffprodukte .
Lebensmittelsicherheit
In der Forschung zur Lebensmittelsicherheit wird this compound verwendet, um die Migration von Phthalaten aus Verpackungsmaterialien in Lebensmittelprodukte zu bewerten. Die markierte Verbindung hilft, das Ausmaß der Kontamination zu verfolgen und die Faktoren zu verstehen, die die Phthalatmigration beeinflussen. Diese Anwendung ist entscheidend, um die Sicherheit von Lebensmittelverpackungsmaterialien zu gewährleisten und die öffentliche Gesundheit zu schützen .
Biochemische Forschung
This compound wird in der biochemischen Forschung verwendet, um den enzymatischen Abbau von Phthalaten zu untersuchen. Forscher verwenden die markierte Verbindung, um die Aktivität bestimmter Enzyme zu untersuchen, die am Abbau von Phthalaten beteiligt sind, und liefern so Einblicke in die biochemischen Wege und potenzielle biotechnologische Anwendungen für den Abbau von Phthalaten .
Umweltüberwachung
In der Umweltüberwachung wird this compound als Tracer verwendet, um das Schicksal und den Transport von Phthalaten in verschiedenen Ökosystemen zu untersuchen. Durch die Verfolgung der markierten Verbindung können Forscher die Verteilung, Persistenz und Umwandlung von Phthalaten in Boden, Wasser und Luft verstehen. Diese Informationen sind entscheidend, um die Umweltauswirkungen der Phthalatverschmutzung zu bewerten und Minderungsstrategien zu entwickeln .
Wirkmechanismus
Target of Action
Diisobutyl Phthalate-d4 (DIBP-d4) is a phthalate ester . Phthalates, including DIBP, are primarily used as plasticizers due to their flexibility and durability . They are found in many industrial and personal products, such as lacquers, nail polish, and cosmetics . The primary targets of DIBP-d4 are the plastic materials it is added to, where it increases their malleability and flexibility .
Mode of Action
DIBP-d4 interacts with its targets (plastic materials) by integrating into the polymer matrix, thereby increasing the flexibility, transparency, and longevity of the material . This interaction results in a change in the physical properties of the plastic, making it more flexible and durable .
Biochemical Pathways
The metabolism of DIBP-d4 involves its conversion into the hydrolytic monoester monoisobutyl phthalate (MIBP) . This reaction is likely catalyzed by cytochrome P450 in the liver . The biodegradation of phthalates, including DIBP, is a more efficient and sustainable method than physical and chemical technologies . Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .
Pharmacokinetics
DIBP-d4 can be absorbed via oral ingestion and dermal exposure . After absorption, DIBP-d4 is first converted into MIBP . The primary excretory route is urine, with biliary excretion being noted in minor amounts . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of DIBP-d4 in the body.
Result of Action
The molecular and cellular effects of DIBP-d4’s action primarily involve its role as a plasticizer. By integrating into the polymer matrix of plastic materials, DIBP-d4 increases their flexibility and durability . On a biological level, DIBP-d4 leads to a down-regulation of proteins involved in steroid production, resulting in higher levels of androgenic hormones .
Action Environment
The action, efficacy, and stability of DIBP-d4 can be influenced by various environmental factors. For instance, DIBP-d4 has excellent thermal and light stability, making it suitable for use in various environmental conditions . Furthermore, the degradation of DIBP-d4 can be influenced by the presence of microorganisms capable of metabolizing phthalates . The environmental fate, transport, and degradation of DIBP-d4 can also be significantly impacted by its physical and chemical attributes .
Safety and Hazards
DIBP may damage fertility or the unborn child and is very toxic to aquatic life with long-lasting effects . It is combustible at high temperatures and may release carbon monoxide, carbon dioxide, and other potentially toxic fumes or gases when heated to decomposition . It is recommended to avoid heat, open flames, and other potential sources of ignition .
Eigenschaften
IUPAC Name |
bis(2-methylpropyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWAVDBGNNKXQV-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(C)C)C(=O)OCC(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745737 | |
| Record name | Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
358730-88-8 | |
| Record name | Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 358730-88-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)

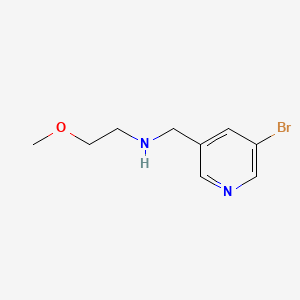
![tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B582141.png)
![Ethyl (5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B582142.png)
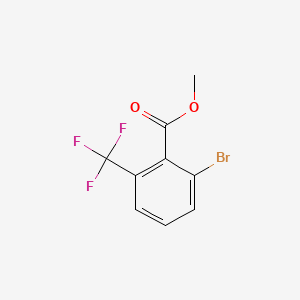
![1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B582146.png)
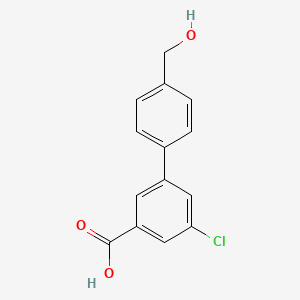
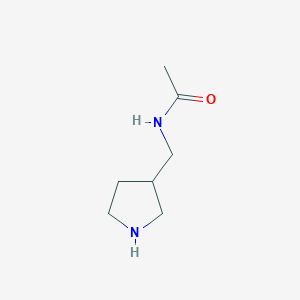
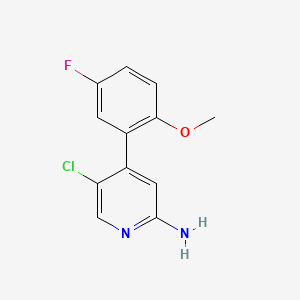

![3-Bromo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B582153.png)
